molecular formula C13H11NO3 B13553114 Methyl3-carbamoylnaphthalene-1-carboxylate

Methyl3-carbamoylnaphthalene-1-carboxylate

Cat. No.: B13553114
M. Wt: 229.23 g/mol
InChI Key: CUNOPPIPEIPEIL-UHFFFAOYSA-N
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Description

Methyl3-carbamoylnaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carbamoyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for Methyl3-carbamoylnaphthalene-1-carboxylate may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-carbamoylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

Methyl3-carbamoylnaphthalene-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl3-carbamoylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: A precursor in the synthesis of Methyl3-carbamoylnaphthalene-1-carboxylate.

    Methyl naphthalene-1-carboxylate: Lacks the carbamoyl group but shares the ester functionality.

    Carbamoylnaphthalene derivatives: Compounds with similar carbamoyl groups but different substitution patterns on the naphthalene ring.

Uniqueness

Its dual functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-carbamoylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H2,14,15)

InChI Key

CUNOPPIPEIPEIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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